molecular formula C16H15N3O4S B2636808 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 1421481-05-1

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2636808
CAS No.: 1421481-05-1
M. Wt: 345.37
InChI Key: GJCPFRRLGWSHTB-UHFFFAOYSA-N
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Description

The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic molecule featuring a combination of heterocyclic structures

Biochemical Analysis

Biochemical Properties

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in electron delocalization, which can influence enzyme activity and protein binding . The compound’s interactions with enzymes such as kinases and proteases can lead to modulation of their activity, impacting various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s thiazole ring can interact with the active sites of enzymes, inhibiting their function . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Understanding the dosage threshold is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it can affect metabolic flux and metabolite levels, impacting cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive mechanisms . Once inside the cells, it can accumulate in specific tissues or organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine to form 4-methoxybenzo[d]thiazole.

    Azetidin-1-yl Intermediate: The azetidine ring is introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Isoxazole Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole and isoxazole intermediates through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzo[d]thiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products

    Oxidation: Formation of 4-hydroxybenzo[d]thiazole derivatives.

    Reduction: Formation of alcohol derivatives of the methanone moiety.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxybenzo[d]thiazol-2-yl)amine: Similar structure but lacks the azetidine and isoxazole moieties.

    (3-Methylisoxazol-5-yl)methanone: Contains the isoxazole ring but lacks the benzo[d]thiazole and azetidine moieties.

    (3-(Benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone: Similar structure but lacks the methoxy group on the benzo[d]thiazole ring.

Uniqueness

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone: is unique due to the combination of the benzo[d]thiazole, azetidine, and isoxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-6-12(23-18-9)15(20)19-7-10(8-19)22-16-17-14-11(21-2)4-3-5-13(14)24-16/h3-6,10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCPFRRLGWSHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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